molecular formula C7H3BrClNS B1365196 2-Bromo-6-chlorothieno[2,3-B]pyridine CAS No. 68236-35-1

2-Bromo-6-chlorothieno[2,3-B]pyridine

Cat. No. B1365196
CAS RN: 68236-35-1
M. Wt: 248.53 g/mol
InChI Key: ZXVWVCBUASMPQD-UHFFFAOYSA-N
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Description

“2-Bromo-6-chlorothieno[2,3-B]pyridine” is an organic compound with the molecular formula C7H3BrClNS . It is widely used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of “2-Bromo-6-chlorothieno[2,3-B]pyridine” involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . It’s also used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-chlorothieno[2,3-B]pyridine” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Chemical Reactions Analysis

“2-Bromo-6-chlorothieno[2,3-B]pyridine” is a building block in the formation of C−N bond by various cross-coupling reactions . It’s also a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .


Physical And Chemical Properties Analysis

“2-Bromo-6-chlorothieno[2,3-B]pyridine” is a solid compound with a molecular weight of 248.53 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Halogenation and Transformation Products : Thieno[2,3-b]pyridine derivatives, including 2-Bromo-6-chlorothieno[2,3-B]pyridine, can be synthesized through direct halogenation methods. These derivatives undergo various transformations, providing a range of compounds with potential applications in different fields of chemistry (Klemm et al., 1974).

  • Synthesis of Amino Derivatives : The compound has been used as a precursor in the synthesis of amino derivatives, such as 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine, via copper-promoted aminodechlorination (Klemm & Bajer, 1979).

  • Formylation and Synthesis of Chlorothieno[2,3-b]pyridine Derivatives : Research shows the synthesis of formylated chlorothieno[2,3-b]pyridine derivatives using N-protected aminothiophenes and Vilsmeier–Haack reagent, demonstrating the compound's role in creating valuable chemical entities (Abdelwahab, Hanna, & Kirsch, 2017).

  • Improved Synthesis for Pharmaceutical Research : An improved and scalable method for synthesizing 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a related compound, has been developed for potential use in pharmaceutical research (Bugge et al., 2014).

  • Regioselective Bromination : The first regioselective bromination of thieno[2,3-b]pyridine, producing 4-bromothieno[2,3-b]pyridine, has been achieved. This development highlights the potential of such compounds as building blocks in drug discovery (Lucas et al., 2015).

Applications in Material Sciences and Corrosion Inhibition

  • Fluorescence Behavior of Derivatives : Studies on the fluorescence properties of thieno[3, 2-c]pyridine derivatives, synthesized from 2-bromo-4-chlorothieno[3,2-c]pyridine, show the potential of these compounds in material sciences, particularly in the development of novel fluorescent materials (Toche & Chavan, 2013).

  • Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, structurally related to 2-Bromo-6-chlorothieno[2,3-B]pyridine, have shown significant effectiveness as corrosion inhibitors, suggesting potential applications in industrial corrosion protection (Saady et al., 2021).

Safety And Hazards

“2-Bromo-6-chlorothieno[2,3-B]pyridine” is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

properties

IUPAC Name

2-bromo-6-chlorothieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-4-1-2-6(9)10-7(4)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVWVCBUASMPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(S2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471067
Record name 2-BROMO-6-CHLOROTHIENO[2,3-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chlorothieno[2,3-B]pyridine

CAS RN

68236-35-1
Record name 2-BROMO-6-CHLOROTHIENO[2,3-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 mole of 2-acetamido-5-bromothiophen was reacted with 1 mole dimethylformamide and 3 moles phosphorus oxychloride under reflux in tetrachloroethane for 3 hours at a temperature of 138° C. The compound of formula V in which R1 represents bromo, X represents chloro, and R2, R3 and R4 represent hydrogen was isolated in a yield of 66%. The remainder of the product was accounted for, mainly as unreacted starting material together with a small amount (ca 1%) of polymeric materials. The specified compound of formula V (2-bromo-6-chloro-thieno{2,3-b}-pyridine) was isolated from the crude product by chromatography on a short column of alumina using light petroleum spirit as eluant. The compound was recrystallised from ethanol and had a melting point of 116° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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